

Environmental Fate and Degradation of cis-4- Nonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Nonene (CAS No. 10405-84-2) is an unsaturated aliphatic hydrocarbon with the molecular formula C₉H₁₈. As an alkene, its environmental fate is governed by processes that target its carbon-carbon double bond and its nonpolar nature. This technical guide provides an in-depth overview of the environmental fate and degradation of **cis-4-Nonene**, including its physicochemical properties, abiotic and biotic degradation pathways, and predicted environmental partitioning. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals who may handle or assess the environmental impact of this compound.

Physicochemical Properties

The environmental transport and degradation of a chemical are significantly influenced by its physical and chemical properties. The following table summarizes the key physicochemical properties of **cis-4-Nonene**.

Property	Value	Source	
Molecular Formula	C9H18	-	
Molecular Weight	126.24 g/mol	[1]	
Appearance	Colorless liquid	[2][3]	
Odor	Characteristic, gasoline-like	[4]	
Boiling Point	147.1 °C (estimated)	EPI Suite™	
Melting Point	-105.6 °C (estimated)	EPI Suite™	
Vapor Pressure	10.6 mmHg at 25 °C (estimated)	EPI Suite™	
Water Solubility	2.24 mg/L at 25 °C (estimated)	EPI Suite™	
Log Octanol-Water Partition Coefficient (Log K₀w)	4.56 (estimated)	EPI Suite™	
Henry's Law Constant	0.22 atm-m³/mol at 25 °C (estimated)	EPI Suite™	

Environmental Fate and Degradation

The environmental persistence of **cis-4-Nonene** is determined by a combination of abiotic and biotic degradation processes. Due to its high volatility, a significant portion of released **cis-4-Nonene** is expected to partition to the atmosphere, where it will be susceptible to rapid degradation by photochemical reactions. In aquatic and soil environments, biodegradation is the primary removal mechanism.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation.

Hydrolysis: Alkenes like **cis-4-Nonene** are generally resistant to hydrolysis under environmental conditions (pH 4-9) because they lack hydrolyzable functional groups. The

HYDROWIN™ model of EPI Suite™ predicts that hydrolysis of **cis-4-Nonene** is not a significant environmental fate process.

Atmospheric Oxidation: In the atmosphere, **cis-4-Nonene** is expected to be rapidly degraded by reaction with photochemically produced hydroxyl radicals (•OH) and ozone (O₃). The AOPWIN[™] (Atmospheric Oxidation Program for Windows) model within EPI Suite[™] provides estimates for these reaction rates and the resulting atmospheric half-life.

- Reaction with Hydroxyl Radicals: The primary atmospheric degradation pathway for cis-4-Nonene is its reaction with hydroxyl radicals. The double bond is the most reactive site for
 OH attack.
- Reaction with Ozone: Ozonolysis, the reaction with ozone, is also a significant degradation
 pathway for alkenes in the atmosphere, leading to the cleavage of the carbon-carbon double
 bond and the formation of carbonyl compounds.

The estimated atmospheric half-life of **cis-4-Nonene** is short, indicating it is not persistent in the atmosphere.

Photolysis: Direct photolysis is not expected to be a significant degradation pathway for **cis-4-Nonene** as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).

Biotic Degradation

Biodegradation is a crucial process for the removal of **cis-4-Nonene** from soil and water environments. The BIOWIN™ (Biodegradation Probability Program for Windows) model in EPI Suite™ predicts the likelihood of biodegradation.

- Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize cis-4Nonene as a carbon source. The biodegradation pathway for alkenes typically involves the
 oxidation of the double bond or the terminal methyl group. The BIOWIN™ model suggests
 that cis-4-Nonene is likely to biodegrade, although it may not be readily biodegradable
 according to the strict criteria of the OECD 301 tests.
- Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of alkenes is generally slower than under aerobic conditions. The potential for anaerobic biodegradation of

cis-4-Nonene is predicted to be low.

Predicted Environmental Partitioning and Bioaccumulation

The following table summarizes the predicted environmental fate parameters for **cis-4-Nonene**, estimated using various modules of the EPI Suite™.

Parameter	Predicted Value	EPI Suite™ Module	Significance
Atmospheric Half-life (vs. •OH)	0.63 days (12-hr day)	AOPWIN™	Rapid degradation in the atmosphere.
Atmospheric Half-life (vs. O ₃)	1.1 days (12-hr day)	AOPWIN™	Significant degradation pathway in the atmosphere.
Ready Biodegradability	Does not biodegrade readily	BIOWIN™	May not meet the stringent criteria for rapid biodegradation.
Soil Adsorption Coefficient (K _o c)	2368 L/kg	KOCWIN™	Moderate to low mobility in soil; tends to adsorb to organic matter.
Bioconcentration Factor (BCF)	338.8 L/kg	BCFBAF™	Moderate potential for bioaccumulation in aquatic organisms.
Hydrolysis Half-life	Not significant	HYDROWIN™	Hydrolysis is not an important fate process.

Disclaimer: The values in this table are estimates generated using the EPI Suite™ (Estimation Programs Interface) software, a quantitative structure-activity relationship (QSAR) model. These are not experimental values and should be used for screening-level assessment.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the environmental fate of a substance. The following sections outline the principles of standard OECD test guidelines relevant to the assessment of **cis-4-Nonene**.

Hydrolysis: OECD Test Guideline 111

This test determines the rate of abiotic hydrolysis of a chemical as a function of pH.

Methodology:

- Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and
 9.
- Test Substance Addition: A known concentration of cis-4-Nonene is added to each buffer solution.
- Incubation: The solutions are incubated in the dark at a constant temperature.
- Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and any potential hydrolysis products.
- Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.

Ready Biodegradability: OECD Test Guideline 301

The OECD 301 series of tests are stringent screening tests for ready biodegradability in an aerobic aqueous medium. The "CO₂ Evolution Test" (OECD 301B) is a commonly used method.

Methodology (OECD 301B):

- Test System Preparation: A mineral medium containing the test substance (cis-4-Nonene) as the sole organic carbon source is inoculated with a small amount of activated sludge.
- Incubation: The test vessels are incubated in the dark at a constant temperature for 28 days.

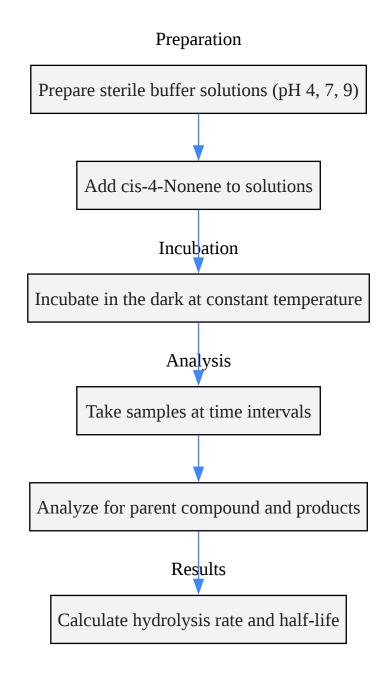
- CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration.
- Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized.
- Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

Visualizations Degradation Pathways

The following diagrams illustrate the primary degradation pathways of **cis-4-Nonene** in the environment.

Click to download full resolution via product page

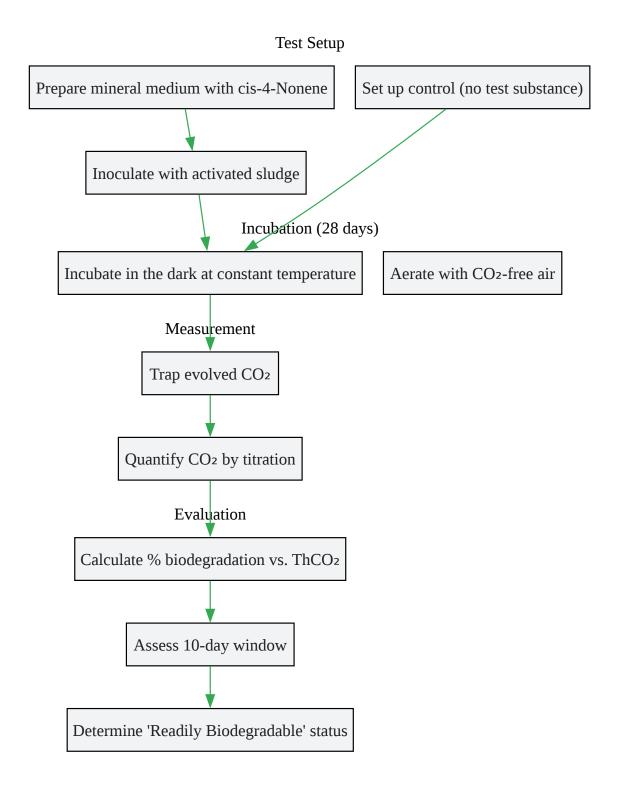
Abiotic Degradation Pathways of **cis-4-Nonene**.


Click to download full resolution via product page

Biotic Degradation Pathways of cis-4-Nonene.

Experimental Workflows

The following diagrams outline the logical flow of the OECD test guidelines for hydrolysis and ready biodegradability.



Click to download full resolution via product page

Workflow for OECD Test Guideline 111 (Hydrolysis).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biodegradability Information | Solvents and Coalescents | Eastman [eastman.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. chemsafetypro.com [chemsafetypro.com]
- To cite this document: BenchChem. [Environmental Fate and Degradation of cis-4-Nonene: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b084754#environmental-fate-and-degradation-of-cis-4-nonene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com